molecular formula C17H21FN2O3S2 B2924281 4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-00-4

4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2924281
CAS No.: 847381-00-4
M. Wt: 384.48
InChI Key: WAMFODUFQJYLLB-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a morpholine group, a thiophene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its biological activity may be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Medicine: The compound's potential as a drug candidate can be investigated for treating various diseases, leveraging its unique chemical structure.

Industry: It may find applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The exact mechanism by which 4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide exerts its effects is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

  • 4-Fluoro-N-(1-morpholino-1-(phenyl)propan-2-yl)benzenesulfonamide: Similar structure but lacks the thiophene ring.

  • 4-Fluoro-N-(1-morpholino-1-(pyridin-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness: The presence of the thiophene ring in 4-fluoro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide imparts unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-fluoro-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-13(19-25(21,22)15-6-4-14(18)5-7-15)17(16-3-2-12-24-16)20-8-10-23-11-9-20/h2-7,12-13,17,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMFODUFQJYLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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